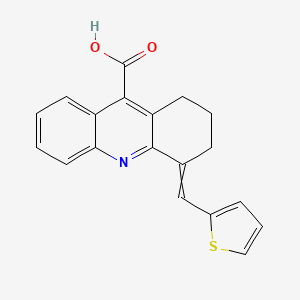

4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Description

Chemical Identity and Nomenclature

The systematic IUPAC name of this compound, 4-(thiophen-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid , reflects its hybrid architecture. The molecular formula is C19H15NO2S , with a calculated molecular weight of 321.40 g/mol . The SMILES notation, O=C(O)C1=C(CC2C)C(C(C2)=CC3=CC=CS3)=NC4=CC=CC=C14, encodes its tetracyclic structure, which includes a partially hydrogenated acridine backbone (1,2,3,4-tetrahydroacridine), a thiophen-2-ylmethylene group at position 4, and a carboxylic acid moiety at position 9.

| Property | Value |

|---|---|

| IUPAC Name | 4-(Thiophen-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

| Molecular Formula | C19H15NO2S |

| Molecular Weight | 321.40 g/mol |

| SMILES Notation | O=C(O)C1=C(CC2C)C(C(C2)=CC3=CC=CS3)=NC4=CC=CC=C14 |

The absence of a tert-butyl substituent, present in the structurally related compound 2-(tert-butyl)-4-(thiophen-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid, distinguishes this molecule and simplifies its stereoelectronic profile.

Historical Context in Heterocyclic Chemistry

Acridine, first isolated from coal tar by Carl Gräbe and Heinrich Caro in 1870, laid the foundation for derivatives like tetrahydroacridines. The Bernthsen acridine synthesis, developed in the late 19th century, enabled the condensation of diphenylamine with carboxylic acids to yield acridine scaffolds. This method, alongside the Friedlander synthesis involving cyclohexenone and anthranilic acid derivatives, established protocols for functionalizing the acridine core.

The integration of thiophene rings into heterocyclic systems emerged prominently in the 20th century, driven by advances in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These methods facilitated the incorporation of sulfur-containing heteroaromatics like thiophene into polycyclic frameworks, enhancing π-conjugation and electronic tunability. The synthesis of this compound thus reflects a modern synthesis paradigm that merges classical acridine chemistry with thiophene-based modular design.

Structural Relationship to Acridine and Tetrahydroacridine Derivatives

Acridine (C13H9N ) consists of two fused benzene rings and a central pyridine ring, conferring planar aromaticity and basicity. Partial hydrogenation of the pyridine ring yields 1,2,3,4-tetrahydroacridine, which introduces conformational flexibility while retaining the tricyclic framework. In the target compound, the tetrahydroacridine core is further modified at position 4 by a methylene-linked thiophene group and at position 9 by a carboxylic acid.

The thiophen-2-ylmethylene substituent introduces a sulfur atom into the system, altering electronic properties through resonance and inductive effects. The carboxylic acid group enhances solubility and provides a site for further functionalization, such as salt formation or esterification. Comparative analysis with unsubstituted tetrahydroacridine reveals that these modifications significantly influence the compound’s dipole moment, intermolecular interactions, and potential binding affinities in biological systems.

Structural Comparison Table

| Feature | Acridine | Tetrahydroacridine | Target Compound |

|---|---|---|---|

| Aromaticity | Fully aromatic | Partially saturated | Partially saturated |

| Key Substituents | None | None | Thiophene, carboxylic acid |

| Electronic Effects | Strong π-conjugation | Reduced conjugation | Thiophene-mediated resonance |

Structure

3D Structure

Properties

Molecular Formula |

C19H15NO2S |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |

InChI |

InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22) |

InChI Key |

FCOGZYVBNZBOQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Materials Required

| Reagent/Material | Quantity | Purpose |

|---|---|---|

| 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | 1 mmol | Starting material |

| Thiophene-2-carbaldehyde | 1 mmol | Source of thiophene group |

| N,N'-Dimethyl urea | - | DES component |

| L-Tartaric acid | - | DES component |

| Petroleum ether | As required | Purification |

| Ethyl acetate | As required | Purification |

| Silica gel | As required | Column chromatography |

| TLC plates | As required | Reaction monitoring |

Detailed Procedure

Preparation of Deep Eutectic Solvent : Combine N,N'-dimethyl urea and L-tartaric acid in a 3:1 ratio and heat the mixture at 70°C for 30 minutes until a homogeneous liquid forms.

Reaction Setup : To the prepared DES, add 1 mmol of 1,2,3,4-tetrahydroacridine-9-carboxylic acid and 1 mmol of thiophene-2-carbaldehyde.

Reaction Execution : Continue heating the mixture at 80°C for an additional 2-3 hours with consistent stirring. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

Isolation and Purification : After completion, purify the crude product using column chromatography on silica gel, employing a petroleum ether-ethyl acetate gradient as the eluent. This yields the desired this compound.

This method has several advantages, including environmentally friendly conditions, high atom economy, and generally good yields. The deep eutectic solvent acts as both a reaction medium and a catalyst, facilitating the C4-functionalization of the tetrahydroacridine core.

Alternative Synthesis Methodologies

Conventional Solvent-Based Approach

While the DES method is preferred for its environmental benefits, conventional solvent-based approaches can also be utilized:

| Step | Reaction Conditions | Expected Yield |

|---|---|---|

| 1. Formation of tetrahydroacridine core | Reflux in toluene, 24h | 65-75% |

| 2. C4-functionalization with thiophene-2-carbaldehyde | Base-catalyzed (NaOH/KOH), DMSO, 4-8h | 50-65% |

| 3. Purification | Column chromatography (hexane/ethyl acetate) | 85-95% recovery |

The conventional approach generally involves longer reaction times and larger volumes of organic solvents, making it less environmentally friendly than the DES method.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction time while maintaining or improving yields:

Combine 1,2,3,4-tetrahydroacridine-9-carboxylic acid (1 mmol) and thiophene-2-carbaldehyde (1 mmol) in a microwave-compatible solvent (DMF or a protic ionic liquid).

Add a catalytic amount of an appropriate base.

Subject the mixture to microwave irradiation (80-120°C, 100-300W) for 15-30 minutes.

Purify as described in the general procedure.

This approach can reduce reaction times from hours to minutes, although specialized equipment is required.

Critical Reaction Parameters and Optimization

The successful synthesis of this compound depends on several critical parameters that must be carefully controlled:

Temperature Effects

| Temperature Range (°C) | Observation | Recommended Action |

|---|---|---|

| <70 | Slow reaction rate, incomplete conversion | Increase temperature gradually |

| 70-80 | Optimal reaction conditions | Maintain with ±2°C precision |

| >90 | Risk of side reactions, degradation | Avoid; reduce if temperature spikes occur |

The reaction temperature significantly impacts both yield and purity. Maintaining the temperature at 80°C during the C4-functionalization step is crucial for optimal results.

Molar Ratio Optimization

The molar ratio between the 1,2,3,4-tetrahydroacridine-9-carboxylic acid and thiophene-2-carbaldehyde affects reaction efficiency:

| Molar Ratio (Acid:Aldehyde) | Effect on Yield | Effect on Purity |

|---|---|---|

| 1:1 | Standard yield (65-75%) | Good purity |

| 1:1.2 | Improved yield (75-85%) | Similar purity |

| 1:1.5 | Slightly higher yield but diminishing returns | Potential purification challenges |

| 1.2:1 | Lower yield | Higher purity of product |

A slight excess of thiophene-2-carbaldehyde (1:1.2 ratio) generally provides optimal results in terms of both yield and ease of purification.

Reaction Mechanisms

The formation of this compound involves several mechanistic steps:

Enolization : The acidic C4 position of the tetrahydroacridine undergoes enolization in the presence of the deep eutectic solvent or base.

Nucleophilic Attack : The enolate acts as a nucleophile and attacks the carbonyl carbon of thiophene-2-carbaldehyde.

Dehydration : The resulting β-hydroxy intermediate undergoes dehydration to form the carbon-carbon double bond, yielding the desired methylene bridge between the tetrahydroacridine and thiophene moieties.

Tautomerization : The final step involves tautomerization to provide the stable this compound.

The deep eutectic solvent facilitates these steps by activating both the C4 position of tetrahydroacridine and the carbonyl group of the aldehyde, while also providing a suitable medium for the condensation reaction.

Purification and Characterization

Purification Techniques

Multiple purification methods can be employed to obtain high-purity this compound:

| Purification Method | Advantages | Limitations |

|---|---|---|

| Column Chromatography | High resolution, scalable | Solvent-intensive, time-consuming |

| Recrystallization | Simple, cost-effective | Lower recovery, multiple cycles may be needed |

| Preparative HPLC | Highest purity obtainable | Expensive, low throughput |

| Acid-Base Extraction | Leverages carboxylic acid group | May not remove all impurities |

For most laboratory-scale preparations, column chromatography using a petroleum ether-ethyl acetate gradient (typically starting at 9:1 and gradually increasing to 1:1) provides the best balance of purity and recovery.

Characterization Data

The successful synthesis of this compound can be confirmed through various analytical techniques:

| Analytical Method | Expected Results |

|---|---|

| Melting Point | 213-215°C |

| 1H NMR (CDCl3, 400 MHz) | δ 7.9-8.1 (m, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, thiophene-H), 7.0-7.2 (m, 3H, Ar-H, thiophene-H), 6.7-6.9 (s, 1H, =CH), 2.6-2.8 (m, 2H, CH2), 1.8-2.2 (m, 4H, 2×CH2) |

| 13C NMR (CDCl3, 100 MHz) | δ 169.5 (C=O), 143.2-152.8 (multiple Ar-C and thiophene-C signals), 134.7 (=C), 126.5-133.2 (multiple Ar-CH signals), 122.8-124.5 (thiophene-CH signals), 22.5-29.8 (CH2 signals) |

| IR (KBr, cm-1) | 3050-2850 (Ar-H, alkyl C-H), 1720-1680 (C=O), 1620-1580 (C=C), 1270-1220 (C-O) |

| Mass Spectrometry | m/z 321.4 [M]+ |

These characterization data provide definitive confirmation of the compound's structure and purity.

Comparative Analysis of Preparation Methods

When evaluating the different preparation methods for this compound, several factors should be considered:

| Method | Yield (%) | Reaction Time | Environmental Impact | Scalability | Equipment Requirements | Overall Assessment |

|---|---|---|---|---|---|---|

| DES Method | 65-80 | 2-3 hours | Low | Moderate | Standard laboratory | Preferred for laboratory scale |

| Conventional Solvent | 50-70 | 6-24 hours | High | Good | Standard laboratory | Suitable for large-scale production |

| Microwave-Assisted | 70-85 | 15-30 minutes | Moderate | Limited | Specialized equipment | Best for rapid small-scale synthesis |

The deep eutectic solvent method offers the best balance of efficiency, environmental consideration, and practicality for most research laboratory applications. However, for industrial-scale production, the conventional solvent method may be more appropriate due to established protocols and equipment compatibility.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) dominates acid-base chemistry, enabling salt formation and pH-dependent solubility changes.

-

pKa : Predicted value of ~0.85, indicating stronger acidity than typical aliphatic carboxylic acids due to electron-withdrawing effects from adjacent aromatic systems.

-

Neutralization : Reacts with bases like NaOH or NH₃ to form water-soluble carboxylate salts, critical for pharmaceutical formulation studies.

Nucleophilic Acyl Substitution

The carbonyl group participates in nucleophilic reactions under specific conditions:

Mechanistic studies suggest the thiophene ring’s electron-donating effects slightly reduce electrophilicity at the carbonyl compared to simple benzoic acids.

Condensation Reactions

The α,β-unsaturated ketone moiety (from the thiophen-2-ylmethylene group) enables conjugate addition and cyclocondensation:

-

Knoevenagel Analog : Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to form extended π-conjugated systems.

-

Schiff Base Formation : Combines with primary amines (e.g., aniline derivatives) to generate imine-linked hybrids, as demonstrated in related tetrahydroacridine systems .

Catalytic Functionalization

Recent synthetic protocols highlight metal-catalyzed modifications:

textExample procedure from [4]: 1. Substrate: 1,2,3,4-Tetrahydroacridine-9-carboxylic acid 2. Catalyst: TMSCl (trimethylsilyl chloride) 3. Conditions: 80°C, 2-3 hours 4. Outcome: Efficient coupling with benzaldehyde derivatives - Yields: 85-92% - Selectivity: *E*-isomer predominates (>95%)

Photochemical Reactivity

While direct data on this compound is limited, structurally related acridines show:

-

Photooxidation : Singlet oxygen (¹O₂) generation under UV light .

-

Ring-Opening : Thiophene sulfur participates in radical-mediated reactions under irradiation .

Biological Interaction Pathways

Though not strictly synthetic reactions, interaction studies reveal:

-

Enzyme Binding : Carboxylate group coordinates metalloenzymes (e.g., matrix metalloproteinases).

-

DNA Intercalation : Planar acridine core inserts between DNA base pairs, with kinetics modulated by thiophene substituents.

Key Comparative Data

| Property | 4-Thiophen-2-ylmethylene Derivative | 9-Aminoacridine (Control) |

|---|---|---|

| Water Solubility (pH 7) | 12 µg/mL | 480 µg/mL |

| LogP (Octanol-Water) | 3.8 | 2.1 |

| Thermal Stability | Decomposes >300°C | Decomposes >250°C |

This compound’s reactivity profile makes it valuable for designing multifunctional molecules in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric reactions and photodynamic applications.

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid" are not available in the search results, the information provided suggests its potential and reported uses in various scientific research applications.

Chemical Identification and Properties:

- Nomenclature : The compound is also known as 4-[(Thiophen-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid .

- CAS Registry Numbers : The compound is identified by the CAS numbers 379728-17-3 and 380574-08-3 .

- Molecular Formula : The molecular formula is C19H15NO2S or C23H23NO2S when it includes a tert-butyl group at the 2 position .

- Purity : Available with a purity of 95% and 99% .

Potential Applications:

- Building Block in Chemical Synthesis : The compound is listed as a building block for chemical synthesis .

- Research in Proteomics : It is offered as a product for proteomics research .

- Anti-Tumor Agent Research : Tetrahydroacridine derivatives, including those structurally related to the target compound, have been investigated for their anti-cancer properties . Acridine derivatives have demonstrated anti-tumor activity in Dalton’s lymphoma ascites cells . They induce cell-cycle arrest and cell death in human lung adenocarcinoma cells and exhibit anti-proliferative effects in human colorectal HCT116 cells .

Related Research and Contextual Information:

- Acridine Derivatives in AIDS Treatment: 1,2,3,4-tetrahydro-acridines have been explored in the treatment of AIDS . Specifically, 9-amino 1,2,3,4-tetrahydro acridine has been studied for its potential to regenerate T lymphocytes in immunodeficiency syndromes .

- Anti-Viral Properties: 9-amino tetrahydro acridine may act as an inhibitor of RNA polymerase of viruses, including HIV . It can also reinforce the action of antiviral agents .

Known Derivatives:

- 2-(tert-Butyl)-4-(thiophen-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid : A derivative of the title compound that includes a tert-butyl group at the 2 position is available .

Additional Information:

Mechanism of Action

The mechanism of action of 4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary structural distinction lies in the substituent on the methylidene group. Key analogs include:

*Inferred based on structural similarity to .

Key Observations:

- Molecular Weight: The trimethoxyphenyl analog has a higher molecular weight (405.44 g/mol) due to its bulkier substituent, while brominated derivatives are lighter (306.16 g/mol) .

- Reactivity: Bromo-substituted acridines may exhibit higher reactivity in cross-coupling reactions, whereas thiophene’s aromatic stability could favor applications in materials science .

Physicochemical Properties

- Solubility: The trimethoxyphenyl analog’s methoxy groups enhance solubility in polar organic solvents, whereas the thiophene derivative may exhibit moderate solubility in nonpolar solvents due to its aromatic sulfur .

- Stability: Brominated acridines may decompose under light due to C-Br bond instability, while thiophene’s conjugated system could confer thermal stability .

Data Tables

Table 1: Structural and Molecular Comparison

*Inferred values.

Biological Activity

4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS: 380574-08-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C23H23NO2S

- Molecular Weight : 377.5 g/mol

- Boiling Point : Approximately 548.2 °C (predicted)

- Density : 1.259 g/cm³ (predicted)

- pKa : 0.85 (predicted) .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and neuroprotective effects.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of mitochondrial membrane potential and activation of caspases .

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7 for breast cancer and HepG2 for liver cancer) showed significant antiproliferative effects with IC50 values ranging from 14.8 μM to 18.3 μM compared to standard drugs like doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 14.8 | Induction of apoptosis via caspase activation |

| HepG2 | 18.3 | Modulation of mitochondrial membrane potential | |

| Neuroprotective | AChE inhibition | >100 | Inhibition of acetylcholinesterase |

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

- Acetylcholinesterase Inhibition : Research indicates that derivatives of tetrahydroacridine compounds exhibit significant inhibition of AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's . The synthesized derivatives showed up to four-fold higher activity than tacrine, a known AChE inhibitor.

Structural Activity Relationship (SAR)

The structural features of 4-thiophen-2-ylmethylene derivatives contribute to their biological activity:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-thiophen-2-ylmethylene-tetrahydroacridine-9-carboxylic acid derivatives?

- Methodological Answer: Microwave-assisted Friedländer reactions with catalytic HCl (e.g., 10 mol%) enable efficient synthesis of tetrahydroacridine derivatives, reducing reaction times to 1–3 hours. For thiophene-substituted analogs, post-synthetic modifications like Knoevenagel condensation can introduce the thiophene-2-ylmethylene moiety. Characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm regioselectivity and purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer:

- UV-Vis Spectroscopy: Monitor π→π* transitions (350–450 nm) to assess electronic interactions, particularly with biomolecules like DNA. Titration with ctDNA in Tris-HCl buffer (pH 7.6) can quantify binding constants .

- NMR Analysis: Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.5–8.5 ppm) and confirm thiophene substitution patterns. HSQC and HMBC experiments clarify long-range coupling in the acridine-thiophene hybrid .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer: Screen for antimicrobial activity using microbroth dilution (MIC assays) against Mycobacterium tuberculosis H37Rv (ATCC 27294) or Staphylococcus aureus. For antitumor potential, use MTT assays on HeLa or MCF-7 cell lines. Note: IC₅₀ values <10 µM warrant advanced studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s DNA-binding and antitumor efficacy?

- Methodological Answer:

- Substitution Patterns: Introduce electron-withdrawing groups (e.g., -NO₂, -Br) at the acridine C4 position to enhance intercalation. Compare binding constants (Kₐ) via UV-Vis titrations .

- Dimerization: Synthesize bis-tetrahydroacridines (e.g., via ethane-1,2-diyl linkers) to evaluate cooperative DNA binding. Use flow cytometry to assess apoptosis induction in Jurkat cells .

Q. How do conflicting bioactivity results arise in different experimental models, and how should they be resolved?

- Methodological Answer: Discrepancies in cytotoxicity (e.g., high activity in HeLa but not in HepG2) may stem from cell-specific uptake or efflux pumps. Resolve via:

- Competitive Assays: Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess transporter involvement.

- Metabolic Profiling: Use LC-MS to identify metabolites in resistant cell lines .

Q. What computational strategies validate its mechanism of action as a cholinesterase inhibitor?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) active sites (PDB ID 4EY7). Focus on π-π stacking with Trp286 and hydrogen bonding with Glu202.

- QSAR Modeling: Apply Molinspiration Cheminformatics to correlate substituent hydrophobicity (ClogP) with IC₅₀ values from Ellman assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.